molecular formula C20H18FNO3 B213553 N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

Cat. No. B213553
M. Wt: 339.4 g/mol
InChI Key: RVHPPXIAARPMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide, also known as EFMC, is a synthetic compound that belongs to the class of furan-2-carboxamides. It is a potential drug candidate that has been studied extensively for its therapeutic properties. EFMC has shown promising results in scientific research studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been found to inhibit the Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation. Moreover, it has been shown to inhibit the expression of various oncogenes such as c-Myc and Cyclin D1, which are involved in cell cycle regulation.
Biochemical and Physiological Effects
N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the expression of various cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has several advantages as a potential drug candidate. It has shown promising results in preclinical studies as an anticancer agent. Moreover, it has been found to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy. However, N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its pharmacokinetic properties need to be optimized for clinical development.

Future Directions

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has several potential future directions for scientific research. It can be further optimized for clinical development by improving its pharmacokinetic properties. Moreover, it can be studied for its potential therapeutic properties in other diseases such as inflammatory disorders and neurodegenerative diseases. N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide can also be studied for its potential use as a diagnostic tool for cancer detection. Furthermore, its mechanism of action can be further elucidated to identify potential drug targets for cancer therapy.
Conclusion
N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide is a potential drug candidate that has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has several advantages as a potential drug candidate, but it also has some limitations for lab experiments. Its potential future directions for scientific research include optimization for clinical development, studying its therapeutic properties in other diseases, and identifying potential drug targets for cancer therapy.

Synthesis Methods

The synthesis of N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide involves a multi-step process that includes the reaction of 3-ethylphenylamine with 4-fluorobenzaldehyde, followed by the reaction of the resulting compound with furan-2-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in preclinical studies as an anticancer agent. N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, it has been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

Product Name

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H18FNO3/c1-2-14-4-3-5-16(12-14)22-20(23)19-11-10-18(25-19)13-24-17-8-6-15(21)7-9-17/h3-12H,2,13H2,1H3,(H,22,23)

InChI Key

RVHPPXIAARPMOX-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F

Origin of Product

United States

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